M-Terphenyl
Overview
Description
M-Terphenyl, also known as 1,3-diphenylbenzene, is an organic compound composed of two phenyl groups bonded to a benzene ring at the one and three positions. This compound is part of the terphenyl family, which includes ortho-terphenyl and para-terphenyl. This compound is known for its extensive pi-conjugated system, which gives it a range of optical properties and makes it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
M-Terphenyl can be synthesized through several methods. One common method involves the addition of a Grignard reagent to 1,3-cyclohexanedione . Another approach is the transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling reactions . Additionally, benzannulation, which directly assembles acyclic precursors into benzene derivatives, is also used .
Industrial Production Methods
Industrial production of this compound often involves the cyclocondensation of aryl methyl ketones with triethyl orthoformate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH). This method merges six steps into a one-pot procedure, making it efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
M-Terphenyl undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydrogenated forms.
Substitution: Electrophilic aromatic
Properties
IUPAC Name |
1,3-diphenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKZCDBKVTVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5C6H4C6H5, C18H14 | |
Record name | M-TERPHENYL | |
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DSSTOX Substance ID |
DTXSID2029117 | |
Record name | 1,1':3',1''-Terphenyl | |
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Molecular Weight |
230.3 g/mol | |
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Physical Description |
M-terphenyl is a yellow solid. mp: 86-87 °C, bp: 365 °C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Yellow solid (needles); [NIOSH], Yellow solid (needles). | |
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Boiling Point |
689 °F at 760 mmHg (NIOSH, 2023), 363 °C AT 760 MM HG, 689 °F | |
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Flash Point |
375 °F (NIOSH, 2023), 191 °C, 375 °F (191 °C) (OPEN CUP), (oc) 375 °F | |
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Solubility |
Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.51 mg/l at 25 °C, Insoluble | |
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Density |
1.23 (NIOSH, 2023) - Denser than water; will sink, 1.2, 1.23 | |
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Vapor Pressure |
0.01 mmHg at 200 °F (NIOSH, 2023), 0.0000175 [mmHg], 1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients, (200 °F): 0.01 mmHg | |
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Color/Form |
YELLOW NEEDLES FROM ALC, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, Yellow solid. | |
CAS No. |
92-06-8, 26140-60-3 | |
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Melting Point |
192 °F (NIOSH, 2023), 87 °C, 192 °F | |
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